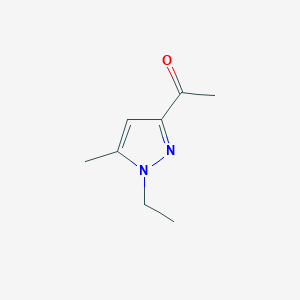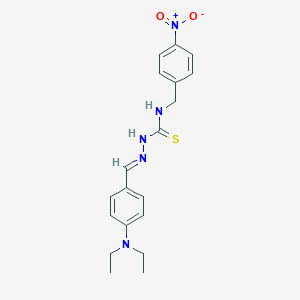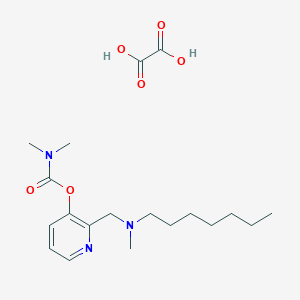
8-Methylisoquinoline-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinacrine mustard (hydrochloride) is a fluorescent acridine dye known for its ability to bind to nucleic acids and proteins. It is a derivative of quinacrine, modified to include chloroethyl groups that enhance its reactivity. This compound is widely used in scientific research due to its unique properties, including its ability to induce mutations and its application in chromosome staining.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of quinacrine mustard (hydrochloride) typically involves the reaction of quinacrine with bis(2-chloroethyl)amine. The process includes the following steps:
Starting Material: Quinacrine is used as the base compound.
Reaction with Bis(2-chloroethyl)amine: Quinacrine is reacted with bis(2-chloroethyl)amine under controlled conditions to introduce the chloroethyl groups.
Hydrochloride Formation: The resulting compound is then converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods: Industrial production of quinacrine mustard (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of quinacrine are reacted with bis(2-chloroethyl)amine in industrial reactors.
Purification: The product is purified using techniques such as recrystallization and chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions: Quinacrine mustard (hydrochloride) undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The acridine ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles such as thiols, amines, and carboxylates react with the chloroethyl groups.
Oxidizing Agents: Agents like hydrogen peroxide can oxidize the acridine ring.
Reducing Agents: Reducing agents such as sodium borohydride can reduce the acridine ring.
Major Products:
Aziridinium Ions: Formed during nucleophilic substitution reactions.
Oxidized Acridine Derivatives: Produced during oxidation reactions.
Reduced Acridine Derivatives: Formed during reduction reactions.
Aplicaciones Científicas De Investigación
Quinacrine mustard (hydrochloride) has a wide range of applications in scientific research:
Chromosome Staining: Used to stain metaphase chromosomes, aiding in karyotyping and genetic studies.
Mutagenesis: Acts as a mutagenic agent, inducing mutations in bacterial and eukaryotic cells.
Cell Cycle Studies: Used to study cell cycle arrest, particularly at the G2/M phase.
Fluorescent Labeling: Employed as a fluorescent dye for labeling nucleic acids and proteins.
Mecanismo De Acción
The mechanism of action of quinacrine mustard (hydrochloride) involves the formation of aziridinium ions from the chloroethyl groups. These ions react with nucleophilic sites on proteins and nucleic acids, leading to cross-linking and structural modifications. This interaction disrupts normal cellular processes, inducing mutations and affecting cell cycle progression.
Molecular Targets and Pathways:
DNA: Quinacrine mustard (hydrochloride) binds to DNA, causing structural changes and mutations.
Proteins: It reacts with thiol and amino groups on proteins, leading to cross-linking and functional alterations.
Cell Cycle Pathways: The compound induces cell cycle arrest at the G2/M phase, affecting cell division and proliferation.
Comparación Con Compuestos Similares
Quinacrine mustard (hydrochloride) can be compared with other similar compounds such as:
Nitrogen Mustard: Both compounds contain chloroethyl groups, but quinacrine mustard has an acridine ring, making it fluorescent.
Acridine Orange: Similar in structure but lacks the chloroethyl groups, making it less reactive.
Mitomycin C: Another DNA-binding agent but with a different mechanism of action involving alkylation.
Uniqueness:
Fluorescence: Quinacrine mustard (hydrochloride) is unique due to its fluorescent properties, which are not present in many other mutagenic agents.
Dual Functionality: It combines the properties of a mutagen and a fluorescent dye, making it versatile for various research applications .
Quinacrine mustard (hydrochloride) is a valuable compound in scientific research, offering unique properties that make it indispensable in fields such as genetics, cell biology, and biochemistry.
Propiedades
Número CAS |
174873-76-8 |
|---|---|
Fórmula molecular |
C11H8ClNO |
Peso molecular |
205.64 g/mol |
Nombre IUPAC |
8-methylisoquinoline-1-carbonyl chloride |
InChI |
InChI=1S/C11H8ClNO/c1-7-3-2-4-8-5-6-13-10(9(7)8)11(12)14/h2-6H,1H3 |
Clave InChI |
GTICIHOCOPVYSG-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C=CN=C2C(=O)Cl |
SMILES canónico |
CC1=C2C(=CC=C1)C=CN=C2C(=O)Cl |
Sinónimos |
1-Isoquinolinecarbonyl chloride, 8-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate](/img/structure/B70575.png)
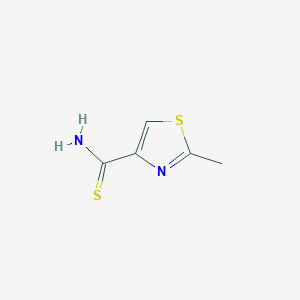
![(S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B70579.png)
![7-Oxa-2-azaspiro[3.5]nonane](/img/structure/B70580.png)
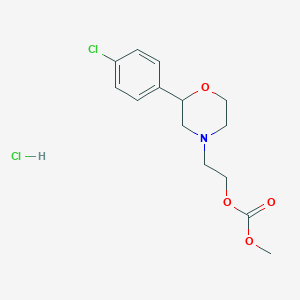
![3-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B70586.png)


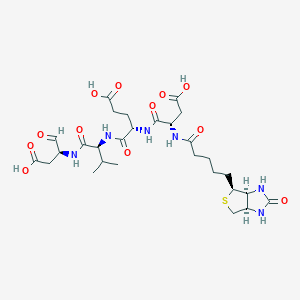
![7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol](/img/structure/B70596.png)
